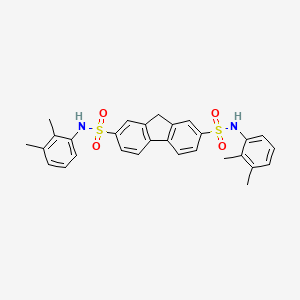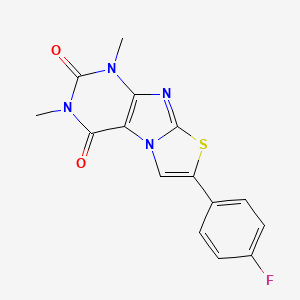![molecular formula C16H16N2O3 B15078698 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B15078698.png)
N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The methoxy and hydroxy groups on the phenyl ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzohydrazide involves its interaction with molecular targets such as enzymes or metal ions. The Schiff base moiety can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or catalyze specific reactions. The hydroxy and methoxy groups on the phenyl ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methylbenzohydrazide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its reactivity and binding affinity in various applications. The combination of these functional groups with the Schiff base hydrazone structure provides a versatile platform for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11-6-8-12(9-7-11)16(20)18-17-10-13-4-3-5-14(21-2)15(13)19/h3-10,19H,1-2H3,(H,18,20)/b17-10+ |
Clave InChI |
DTIBYUZHZWFXKF-LICLKQGHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-5-[(2-methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B15078622.png)
![2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15078639.png)
![(5Z)-3-Cyclohexyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078648.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078652.png)
![DI(Tert-butyl) 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078658.png)
![8-(cyclohexylamino)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15078662.png)
![5-(4-Bromophenyl)-7-(2,4-dichlorophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15078666.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078668.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B15078677.png)

![N-(3-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B15078687.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15078690.png)
